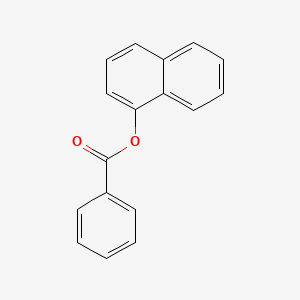

1-Naphthyl benzoate

CAS No.: 607-55-6

Cat. No.: VC3888460

Molecular Formula: C17H12O2

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 607-55-6 |

|---|---|

| Molecular Formula | C17H12O2 |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | naphthalen-1-yl benzoate |

| Standard InChI | InChI=1S/C17H12O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H |

| Standard InChI Key | KZWCTFLBFSWYHS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32 |

Introduction

Chemical and Physical Properties

Structural and Thermodynamic Data

The compound exhibits a planar aromatic system, with the ester group introducing polarity to the otherwise hydrophobic naphthalene moiety. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 248.27 g/mol | |

| Ionization Energy | 7.81 eV | |

| Appearance Energy (AE) | Not specified |

The ionization energy of 7.81 eV, determined by photoionization (PI) methods, suggests moderate stability under electron-impact conditions .

Biological Activity and Metabolic Pathways

In Vivo and In Vitro Metabolism

A study on ethyl 4-[(2-hydroxy-1-naphthyl)azo] benzoate, a structurally related azo compound, revealed critical insights into ester metabolism . Key findings include:

-

Metabolic Stability: The ester moiety remained intact during in vivo experiments in rats, with no observed hydrolysis to carboxylic acid or alcohol derivatives .

-

Reduction Pathways: The azo group underwent reductive cleavage, yielding aromatic amines as primary metabolites .

-

Acetylation: Secondary metabolic modifications included acetylation of amine products .

These results suggest that 1-naphthyl benzoate may exhibit similar metabolic resistance, making it a candidate for drug delivery systems requiring prolonged circulation.

Table 1: Metabolic Products of Azo Esters in Rat Plasma

| Compound Class | Metabolic Fate | Detection Method |

|---|---|---|

| Parent Ester | Unchanged substrate | HPLC |

| Reduced Products | Aromatic amines | HPLC |

| Acetylated Derivatives | N-acetylated amines | HPLC |

Applications in Scientific Research

Analytical Chemistry

The compound’s ionization energy (7.81 eV) makes it amenable to analysis via mass spectrometry, particularly in electron ionization (EI) mode . Its predictable fragmentation patterns could aid in structural elucidation of complex esters.

Comparative Analysis with Structural Analogs

Azo vs. Non-Azo Esters

Unlike azo compounds, which undergo reductive cleavage, 1-naphthyl benzoate’s lack of an azo group likely enhances its oxidative stability. This difference is critical in applications requiring resistance to enzymatic degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume